molecular formula C21H13ClF3N3S B2773051 3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine CAS No. 321998-12-3

3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine

Cat. No. B2773051
CAS RN: 321998-12-3
M. Wt: 431.86
InChI Key: UIQPGJOKERPXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Agrochemical Industry

The TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds . For instance, fluazifop-butyl, a TFMP derivative, was introduced as an effective herbicide. The compound could potentially be used to synthesize novel agrochemicals that offer improved efficacy and safety profiles for crop protection.

Pharmaceutical Development

Several TFMP derivatives have been approved as pharmaceutical ingredients. These compounds exhibit a range of pharmacological activities due to the distinct characteristics imparted by the trifluoromethyl group . The subject compound could be involved in the synthesis of new drug molecules, especially those targeting diseases where fluorine’s unique properties can enhance the drug’s effectiveness and stability.

Veterinary Medicine

Similar to their use in human pharmaceuticals, TFMP derivatives also find applications in veterinary medicine. They are used in the development of treatments for animals, leveraging the same benefits of the trifluoromethyl group . The compound may be used to create veterinary drugs that require the specific properties of the TFMP moiety for enhanced activity and bioavailability.

Organic Synthesis Intermediates

The compound’s structure suggests that it could serve as an intermediate in organic synthesis, particularly in the formation of complex molecules where the TFMP group is desired . Its reactivity and stability might make it a valuable intermediate in synthesizing various organic compounds, including those with potential applications in medicinal chemistry.

Material Science

The TFMP group is known to impart unique properties to materials, such as increased resistance to degradation and altered electrical characteristics . The compound could be used in the development of new materials with specific desired properties, such as enhanced durability or conductivity.

Chemical Research

In chemical research, such compounds are often employed to study the effects of fluorination on molecular behavior . The compound could be used in fundamental research to understand how the trifluoromethyl group affects the physical and chemical properties of pyridines.

Catalysis

Fluorinated compounds are frequently used in catalysis to influence reaction pathways and outcomes . The compound might be used to develop new catalysts that leverage the unique electronic effects of the TFMP group to drive reactions in a desired direction.

Environmental Science

The environmental impact of fluorinated compounds, including their persistence and bioaccumulation potential, is an area of active research . This compound could be studied to assess the environmental risks associated with TFMP derivatives and to develop safer alternatives.

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-2-[5-(4-phenylsulfanylphenyl)pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3S/c22-18-12-15(21(23,24)25)13-26-20(18)28-19(10-11-27-28)14-6-8-17(9-7-14)29-16-4-2-1-3-5-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQPGJOKERPXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CC=NN3C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine

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